An In-depth Technical Guide to 3,5-Dimethoxyphenol
An In-depth Technical Guide to 3,5-Dimethoxyphenol
CAS Number: 500-99-2
Synonyms: Phloroglucinol dimethyl ether, 1-Hydroxy-3,5-dimethoxybenzene
This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenol, a versatile organic compound with significant applications in pharmaceutical research, organic synthesis, and as a biomarker. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological relevance.
Chemical and Physical Properties
3,5-Dimethoxyphenol is a slightly pink to yellow crystalline powder or a pale yellow colored low melting solid.[1][2] It is characterized by the presence of a phenol group and two methoxy groups on the benzene ring.[3]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [2][4] |
| Molecular Weight | 154.16 g/mol | [4] |
| Melting Point | 40-43 °C | [1][5] |
| Boiling Point | 172-175 °C at 17 mmHg | [1][2] |
| Solubility | Soluble in methanol, ethanol, benzene, chloroform, and slightly soluble in water. | [1][6] |
| Appearance | Slightly pink to yellow crystalline powder or pale yellow low melting solid. | [1][2] |
| Purity | Typically ≥98% | [2][4] |
Synthesis and Purification
A common method for the synthesis of 3,5-Dimethoxyphenol involves the selective demethylation of phloroglucinol trimethyl ether.
Experimental Protocol: Synthesis from Phloroglucinol Trimethyl Ether
This protocol is adapted from a procedure described for the preparation of 3,5-Dimethoxyphenol.[1]
Materials:
-
Phloroglucinol trimethyl ether
-
Ethanethiol
-
Sodium hydride (50% oil dispersion)
-
N,N-Dimethylformamide (DMF), dry
-
Hydrochloric acid (10%)
-
Ether
-
Sodium hydroxide solution (5%)
-
Anhydrous sodium sulphate
Procedure:
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Under a nitrogen atmosphere, add ethanethiol (1.25 g, 1.5 ml, 0.02 mole) dissolved in dry N,N-dimethylformamide (20 ml) to a suspension of sodium hydride (1 g of 50% oil dispersion) in dry DMF (10 ml).
-
Add a solution of phloroglucinol trimethyl ether (1 g, 0.006 moles) in dry DMF (10 ml) to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, acidify the reaction mixture with 10% hydrochloric acid.
-
Extract the mixture with ether (3 x 50 ml).
-
Wash the combined ether extracts with water and then extract with a 5% sodium hydroxide solution.
-
Acidify the clear alkaline extract with hydrochloric acid.
-
Extract the resulting mixture with ether.
-
Wash the ether extract with water and dry over anhydrous sodium sulphate.
-
Evaporate the ether to yield 3,5-Dimethoxyphenol as an oil. The reported yield is approximately 98.1%.[1]
Purification
Purification of 3,5-Dimethoxyphenol can be achieved by distillation followed by sublimation in a vacuum.[7]
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a common method for the determination of 3,5-Dimethoxyphenol, particularly in biological samples where it serves as a marker for poisoning from Taxus baccata (yew).[6]
Experimental Protocol: GC-MS Analysis of 3,5-Dimethoxyphenol
The following is a representative workflow for the analysis of 3,5-Dimethoxyphenol in biological specimens.
Applications in Research and Development
3,5-Dimethoxyphenol is a valuable building block in organic synthesis and has several applications in the pharmaceutical and chemical industries.
-
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]
-
Pharmaceutical Development: The compound is a precursor in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2]
-
Biomarker: 3,5-Dimethoxyphenol is a recognized marker for poisoning from Taxus baccata (yew).[1][6]
-
Tyrosinase Inhibition: Phenolic compounds with a 3,5-dihydroxy or dimethoxy substitution pattern have shown potent tyrosinase-inhibiting activity, making them of interest for the treatment of hyperpigmentation.
Biological Activity: Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin. The inhibition of this enzyme is a major strategy for the development of skin-lightening agents. While 3,5-Dimethoxyphenol itself is a subject of ongoing research, related compounds with dihydroxy substitutions at the 3 and 5 positions have demonstrated significant tyrosinase inhibitory effects. The proposed mechanism often involves the chelation of copper ions within the active site of the enzyme.
The following diagram illustrates a simplified model of competitive inhibition of tyrosinase by a phenolic inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Dimethoxyphenol | 500-99-2 [chemicalbook.com]
